1-Cyclopropanecarbonylazetidin-3-one
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Overview
Description
1-Cyclopropanecarbonylazetidin-3-one is a chemical compound with the molecular formula C7H9NO2 It is a member of the azetidinone family, which is characterized by a four-membered lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropanecarbonylazetidin-3-one can be synthesized through several methods. One common approach involves the cyclization of γ-substituted amino acid derivatives. This method typically requires the use of strong bases and high temperatures to facilitate the cyclization process . Another method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic systems to enhance yield and purity. Microwave irradiation and solid support catalysts, such as alumina, have been employed to streamline the synthesis process . These methods are designed to be efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropanecarbonylazetidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the cyclopropane and azetidinone rings, which are highly reactive under certain conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are effective in reducing this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Cyclopropanecarbonylazetidin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropanecarbonylazetidin-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The cyclopropane ring imparts strain to the molecule, making it highly reactive and capable of forming covalent bonds with target proteins .
Comparison with Similar Compounds
1-Aminocyclopropanecarboxylic Acid: This compound shares the cyclopropane ring but differs in its functional groups.
2-Azetidinone: A simpler analog with a similar azetidinone ring structure.
Cyclopropylamine: Contains the cyclopropane ring but lacks the azetidinone moiety.
Uniqueness: 1-Cyclopropanecarbonylazetidin-3-one is unique due to the combination of the cyclopropane and azetidinone rings, which confer distinct reactivity and stability. This dual-ring structure makes it a valuable scaffold for the development of novel compounds with diverse biological activities .
Properties
IUPAC Name |
1-(cyclopropanecarbonyl)azetidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-6-3-8(4-6)7(10)5-1-2-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHNZLNTBZWPQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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